molecular formula C11H13BrN2O B1662614 3-Bromocytisine CAS No. 207390-14-5

3-Bromocytisine

Numéro de catalogue B1662614
Numéro CAS: 207390-14-5
Poids moléculaire: 269.14 g/mol
Clé InChI: DWDCLEHDNICBMI-JGVFFNPUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromocytisine is a derivative of the toxic alkaloid cytisine . It acts as a highly potent agonist at neural nicotinic acetylcholine receptors, binding primarily to the α4β2 and α7 subtypes . It is a full agonist at the α7 subtype while it is only a partial agonist at α4β2, but has an extremely strong binding affinity at α4β2 with 200-fold selectivity for α4β2 over α7 .


Molecular Structure Analysis

The molecular formula of 3-Bromocytisine is C11H13BrN2O . The molecular weight is 269.14 g/mol . The InChIKey is DWDCLEHDNICBMI-JGVFFNPUSA-N .


Physical And Chemical Properties Analysis

The molecular weight of 3-Bromocytisine is 269.14 g/mol . It has a hydrogen bond donor count of 1 .

Applications De Recherche Scientifique

Parkinson's Disease Research

3-Bromocytisine has been studied for its potential in Parkinson's Disease treatment. Nicotinic acetylcholine receptor agonists, including 3-bromocytisine, have shown promise in improving symptoms of Parkinson's, reducing dyskinesias, and potentially halting neurodegenerative processes. In a study, 3-bromocytisine and other cytisine derivatives were assessed for their ability to induce striatal dopamine release, which is crucial in Parkinson's Disease management (Abin-Carriquiry et al., 2008).

Nicotinic Receptor Agonism

3-Bromocytisine has been identified as a potent and efficacious nicotinic receptor agonist. Studies have shown that C3-halogenation of cytisine, including 3-bromocytisine, enhances binding affinity and functional potency, particularly at alpha7 nicotinic receptors. This suggests potential applications in disorders related to nicotinic receptor dysfunction (Abin-Carriquiry et al., 2006).

Antiparasitic Activity

Research has indicated that 3-bromocytisine exhibits antiparasitic activities, particularly against hymenolepiatic and leishmaniatic parasites. The structural properties of 3-bromocytisine, including the presence of a halogen atom, play a significant role in its antiparasitic efficacy, as explored in a study by Rakhimov et al. (2013) (Rakhimov et al., 2013).

Motor Activity and Dopaminergic System

In studies involving rats, 3-bromocytisine was found to increase locomotor activity, which is related to its interaction with nicotinic receptors and the dopaminergic system. This finding is relevant for disorders involving dopaminergic dysfunction, such as Parkinson's Disease (Abin-Carriquiry et al., 2010).

Propriétés

IUPAC Name

(1R,9S)-5-bromo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c12-9-1-2-10-8-3-7(4-13-5-8)6-14(10)11(9)15/h1-2,7-8,13H,3-6H2/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDCLEHDNICBMI-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=CC=C(C(=O)N3C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CNC[C@@H]1C3=CC=C(C(=O)N3C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromocytisine

CAS RN

207390-14-5
Record name (1R,5S)-9-Bromo-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207390-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromocytisine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207390145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-BROMOCYTISINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL64C996QA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromocytisine
Reactant of Route 2
Reactant of Route 2
3-Bromocytisine
Reactant of Route 3
3-Bromocytisine
Reactant of Route 4
3-Bromocytisine
Reactant of Route 5
3-Bromocytisine
Reactant of Route 6
3-Bromocytisine

Q & A

Q1: How does 3-Bromocytisine exert its effects on the nervous system?

A1: 3-Bromocytisine acts as a potent agonist of nicotinic acetylcholine receptors (nAChRs), particularly showing high affinity for the α7 subtype. [, ] This interaction triggers a cascade of downstream effects, primarily influencing neuronal excitability and neurotransmitter release. Studies demonstrate its ability to protect retinal ganglion cells (RGCs) from glaucoma-induced damage, suggesting a potential therapeutic role in neurodegenerative diseases. []

Q2: What is the structure-activity relationship (SAR) of 3-Bromocytisine, and how does it affect its pharmacological profile?

A2: Bromination of the cytisine molecule, specifically at the 3-position, significantly alters its interaction with different nAChR subtypes. [] Compared to cytisine, 3-Bromocytisine exhibits higher potency at α7 nAChRs, while acting as a partial agonist at α4β2 and α4β4 subtypes. [, ] This selectivity profile is crucial for its potential therapeutic applications, allowing for targeted modulation of specific nAChR-mediated pathways.

Q3: Has 3-Bromocytisine shown efficacy in any in vivo models of disease?

A3: Yes, research indicates that 3-Bromocytisine demonstrates neuroprotective effects in a rat model of glaucoma. [] Administration of the compound led to significant prevention of RGC loss, suggesting its potential as a therapeutic agent for glaucoma and potentially other neurodegenerative diseases. []

Q4: Are there any known instances of resistance or cross-resistance associated with 3-Bromocytisine?

A4: While the provided research papers don't specifically address resistance mechanisms for 3-Bromocytisine, its interaction with nAChRs suggests the possibility of developing resistance, as observed with other nAChR agonists, particularly nicotine. Further research is crucial to explore potential resistance mechanisms and cross-resistance with related compounds.

Q5: What are the analytical methods used to characterize and quantify 3-Bromocytisine?

A5: The research papers mention the use of radioligand binding assays with specific radiolabeled ligands to assess the binding affinity of 3-Bromocytisine to different nAChR subtypes. [] Additionally, electrophysiological techniques like two-electrode voltage clamp recordings on Xenopus oocytes expressing specific nAChR subtypes are employed to investigate the functional effects of the compound. []

Q6: Is there any information available about the environmental impact of 3-Bromocytisine?

A6: The provided research papers primarily focus on the pharmacological characterization of 3-Bromocytisine and don't delve into its environmental impact or degradation. Further research is needed to assess its ecotoxicological effects and develop strategies for responsible waste management.

Q7: Does 3-Bromocytisine exhibit antiparasitic activity?

A7: While the research primarily focuses on 3-Bromocytisine's interaction with nAChRs, one study explores the antiparasitic activity of various N-benzyl cytisine derivatives, including 3-Bromocytisine. [] The presence of a bromine atom was found to influence the antiparasitic activity against Hymenolepis nana (tapeworm) and Leishmania. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.